![molecular formula C10H11ClN2O2 B2458078 2-chloro-N'-(phenylacetyl)acetohydrazide CAS No. 199938-15-3](/img/structure/B2458078.png)
2-chloro-N'-(phenylacetyl)acetohydrazide
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Description
2-chloro-N’-(phenylacetyl)acetohydrazide is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It is also known by its English alias, 2-Chloro-N’-(phenylacetyl)acetohydrazide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-(phenylacetyl)acetohydrazide consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Mechanism of Action
While the specific mechanism of action for 2-chloro-N’-(phenylacetyl)acetohydrazide is not available, a study on a similar compound, 2-chloro-N-phenylacetamide, showed promising antifungal activity against strains of Aspergillus flavus . The study suggests that the compound likely acts by binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .
Future Directions
The future directions for research on 2-chloro-N’-(phenylacetyl)acetohydrazide could include further exploration of its potential antifungal properties, as suggested by the study on 2-chloro-N-phenylacetamide . Additionally, its synthesis and chemical properties could be further investigated to expand its potential applications in various fields.
properties
IUPAC Name |
N'-(2-chloroacetyl)-2-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-10(15)13-12-9(14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVUWFNHBPXTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(phenylacetyl)acetohydrazide |
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